molecular formula C12H16ClN3O B3235173 (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide CAS No. 1353995-36-4

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide

Cat. No.: B3235173
CAS No.: 1353995-36-4
M. Wt: 253.73 g/mol
InChI Key: RFUHBQZLUJPGDC-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide is a chiral propanamide derivative offered for research purposes. This compound features a stereospecific (S)-configured 2-aminopropanamide core, a cyclopropyl group, and a 6-chloropyridinylmethyl moiety, a structure often investigated in medicinal chemistry for its potential to interact with biological targets. Compounds within this structural class have been extensively studied in pharmacological research, particularly in the development of potent antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . Research indicates that the chirality of the propanamide core is often critical for biological activity, with the (S)-enantiomer frequently demonstrating superior potency and selectivity . The lipophilicity and steric nature of substituents like the cyclopropyl group are key factors in optimizing binding interactions and pharmacokinetic properties . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting, referring to the provided Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

(2S)-2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-8(14)12(17)16(10-3-4-10)7-9-2-5-11(13)15-6-9/h2,5-6,8,10H,3-4,7,14H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUHBQZLUJPGDC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CN=C(C=C1)Cl)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CN=C(C=C1)Cl)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142469
Record name Propanamide, 2-amino-N-[(6-chloro-3-pyridinyl)methyl]-N-cyclopropyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353995-36-4
Record name Propanamide, 2-amino-N-[(6-chloro-3-pyridinyl)methyl]-N-cyclopropyl-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353995-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-amino-N-[(6-chloro-3-pyridinyl)methyl]-N-cyclopropyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide, commonly referred to as compound 1, is a novel chemical entity that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropyl group and a chloro-substituted pyridine moiety, which may enhance its interaction with biological targets.

  • Molecular Formula : C12H16ClN3O
  • Molar Mass : Approximately 253.73 g/mol
  • CAS Number : 1353995-36-4

Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes or receptors involved in various physiological processes. The chloro-pyridine group is believed to enhance its binding affinity to biological targets, potentially leading to improved therapeutic efficacy.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, the presence of halogen substituents (like chlorine) in the structure has been linked to enhanced antibacterial and antifungal properties. In vitro tests on related pyridine derivatives have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Activity Type
Compound A0.0048Antibacterial
Compound B0.0195Antibacterial
Compound C3.125Antifungal

Case Studies

  • Study on Structural Similarities : A comparative study examined the biological activity of this compound against known antimicrobial agents. The findings indicated that compounds with similar halogen substitutions exhibited comparable or enhanced activity against pathogens such as E. coli and C. albicans .
  • In Vitro Binding Studies : Interaction studies utilizing radiolabeled ligands demonstrated that compound 1 binds effectively to specific receptors implicated in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The unique combination of functional groups and stereochemistry in this compound may confer distinct biological properties compared to its analogs. Structural modifications can lead to variations in biological activity:

Table 2: Structural Modifications and Their Effects

ModificationEffect on Activity
Methyl substitution on cyclopropylDecreased binding affinity
Fluorine instead of chlorineAltered pharmacokinetics
Additional alkyl groupsEnhanced lipophilicity

Comparison with Similar Compounds

Cyclopropyl vs. Isopropyl Substitution

  • (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide (CAS: 1354008-88-0, ) Key Difference: Replacement of cyclopropyl with isopropyl (C₃H₇ vs. C₃H₅). Impact:
  • Metabolic Stability : Cyclopropyl’s ring strain may enhance resistance to oxidative metabolism compared to linear alkyl groups like isopropyl.

Cyclopropyl vs. Other N-Substituents

  • (S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-propionamide and (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide () Key Differences:
  • Backbone : Butyramide (4-carbon chain) vs. propionamide (3-carbon chain) affects molecular flexibility.
  • Aromatic Substituents: Benzyl groups with para-cyano or para-chloro substituents instead of pyridinyl. Impact:
  • Chloro at the 6-position on pyridine (meta to methylene) may optimize electronic effects for target engagement.

Heterocycle and Substituent Modifications

  • (S)-2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide (CAS: 5419-98-7, ) Key Differences:
  • Heterocycle : Pyridazine (two adjacent nitrogen atoms) replaces pyridine.
  • Substituent : Methoxy (-OCH₃) at the 6-position vs. chloro (-Cl).
    • Impact :
  • Methoxy’s electron-donating nature alters electronic properties compared to chloro’s electron-withdrawing effect.

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide C₁₂H₁₆ClN₃O 255.75 6-Cl-pyridin-3-ylmethyl, cyclopropyl Pyridine
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide C₁₂H₁₈ClN₃O 255.74 6-Cl-pyridin-3-ylmethyl, isopropyl Pyridine
(S)-2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide C₁₂H₁₇N₅O₂ 271.30 6-OCH₃-pyridazin-3-ylmethyl, cyclopropyl Pyridazine
(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide C₁₃H₁₇ClN₂O 260.74 4-Cl-benzyl, 3-methyl-butyramide Benzene

Research Findings and Implications

  • Steric and Conformational Effects : Cyclopropyl’s rigidity may stabilize bioactive conformations, as seen in protease inhibitors where restricted rotation improves potency .
  • Solubility and Bioavailability : Pyridazine-based analogs () exhibit higher polarity due to additional nitrogen, which may improve aqueous solubility but reduce membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide, and how can reaction yields be optimized?

  • Methodology : Use multi-step protocols involving nucleophilic substitution and amidation. For example, cyclopropylamine derivatives (e.g., N-cyclopropyl intermediates) can be synthesized via coupling reactions under inert conditions, as seen in analogous pyridinecarboxamide syntheses . Optimize yields by controlling stoichiometry (e.g., 1.2 equivalents of cyclopropylamine) and reaction time (12–24 hours at 60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate enantiomerically pure (S)-isomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm stereochemistry (e.g., chiral center at the α-carbon) and cyclopropyl group integration .
  • HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection (λ = 254 nm) to verify enantiopurity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C12_{12}H17_{17}ClN3_3O2_2: expected [M+H]+^+ = 282.1006) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. For pyridine derivatives, monoclinic or orthorhombic crystal systems are common. Mercury CSD 2.0 can visualize intermolecular interactions (e.g., Cl···H bonds) and compare packing patterns with structurally related compounds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., viral capsid proteins)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HBV capsid proteins. Focus on the chloro-pyridinyl group’s role in hydrophobic binding pockets .
  • MD Simulations : GROMACS or AMBER can simulate stability of ligand-target complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Use Hill plots to compare IC50_{50} values in enzymatic assays (e.g., HBV inhibition ).
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in cellular assays .

Q. How can enantiomeric impurities in the synthesis be detected and minimized?

  • Methodology :

  • Chiral SFC : Supercritical fluid chromatography with CO2_2-methanol mobile phases achieves baseline separation of (S) and (R) enantiomers.
  • Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) during amide bond formation to enhance stereoselectivity (>99% ee) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiopurity?

  • Methodology :

  • Continuous Flow Reactors : Minimize racemization by reducing residence time at high temperatures.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide

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